Bis(2,4,6-trimethylphenyl)phosphine

Vue d'ensemble

Description

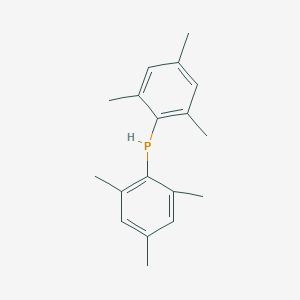

Bis(2,4,6-trimethylphenyl)phosphine: is an organophosphorus compound with the chemical formula C18H23P. It is also known as dimesitylphosphine. This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a central phosphorus atom. It is a white crystalline solid that is used in various chemical reactions and applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Synthesis from Dichlorophenylphosphine:

Reactants: Dichlorophenylphosphine, 2,4,6-trimethylphenylmagnesium bromide.

Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Procedure: Dichlorophenylphosphine is added dropwise to a solution of 2,4,6-trimethylphenylmagnesium bromide in anhydrous ether.

-

Industrial Production Methods:

Reactants: Phenyl dichlorophosphine, 2,4,6-trimethylphenylmagnesium bromide.

Conditions: The reaction is conducted under nitrogen protection with a catalyst such as potassium tert-butoxide.

Procedure: Phenyl dichlorophosphine is reacted with 2,4,6-trimethylphenylmagnesium bromide in the presence of a catalyst. The reaction mixture is stirred and heated to reflux.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation:

Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Products: The major product formed is bis(2,4,6-trimethylphenyl)phosphine oxide.

-

Substitution:

Reagents: Halogenating agents such as chlorine or bromine.

Conditions: The reaction is conducted at room temperature or slightly elevated temperatures.

Products: The major products are halogenated derivatives of this compound.

-

Coupling Reactions:

Reagents: Various coupling partners such as aryl halides.

Conditions: The reaction is typically carried out in the presence of a palladium catalyst.

Applications De Recherche Scientifique

Chemical Synthesis

1.1. Ligand in Catalysis

BTMP serves as an effective ligand in various catalytic reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction : It facilitates the coupling of aryl halides with amines to form biaryl compounds.

- Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides, where BTMP enhances reaction efficiency and selectivity.

The presence of bulky trimethyl groups in BTMP provides steric hindrance, which can influence the selectivity and reactivity of the catalyst systems it is used with .

1.2. Phosphorylation Reactions

BTMP is also utilized in phosphorylation reactions due to its ability to generate phosphinoyl radicals. These radicals are crucial intermediates in the synthesis of phosphorylated compounds, which are important in medicinal chemistry and material science .

Material Science

2.1. Photoinitiators

BTMP derivatives, such as phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), are employed as photoinitiators in UV-curable coatings and inks. They initiate radical polymerization upon exposure to UV light, making them suitable for:

- Coatings : Used in automotive and industrial coatings for their excellent weather resistance.

- Inks : Applied in printing processes where rapid curing is essential.

BAPO's effectiveness as a photoinitiator stems from its ability to absorb UV light and generate reactive species that facilitate polymerization .

Mécanisme D'action

Mechanism:

Ligand Coordination: Bis(2,4,6-trimethylphenyl)phosphine acts as a ligand by coordinating to metal centers in catalytic reactions. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordination complex.

Comparaison Avec Des Composés Similaires

Diphenylphosphine: Similar in structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups.

Tris(2,4,6-trimethylphenyl)phosphine: Contains three 2,4,6-trimethylphenyl groups attached to the phosphorus atom.

Bis(3,5-dimethylphenyl)phosphine: Similar structure but with 3,5-dimethylphenyl groups instead of 2,4,6-trimethylphenyl groups.

Uniqueness:

Activité Biologique

Bis(2,4,6-trimethylphenyl)phosphine (BTMP) is an organophosphorus compound that has garnered attention due to its potential biological activities. This article explores the biological activity of BTMP, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

BTMP has the chemical formula and features a phosphorus atom bonded to two 2,4,6-trimethylphenyl groups. Its structure contributes to its reactivity and interaction with biological systems.

Research indicates that phosphine compounds like BTMP can interact with biological targets through various mechanisms:

- Enzyme Inhibition : BTMP has been shown to inhibit certain enzymes involved in cellular processes. For instance, it may inhibit thioredoxin reductase (TrxR), which plays a crucial role in redox regulation within cells. Inhibition of this enzyme can lead to increased oxidative stress in target organisms, such as Trichomonas vaginalis, a protozoan parasite .

- Cellular Uptake : The lipophilicity of BTMP facilitates its uptake into cells, enhancing its effectiveness as a therapeutic agent. This property is crucial for its application in targeting intracellular pathogens or cancer cells.

Biological Activity Against Pathogens

BTMP exhibits significant biological activity against various pathogens:

Case Studies

Several studies highlight the biological activity of BTMP and its derivatives:

- Gold(I) Complexes : A study focused on gold(I) phosphine derivatives found that those containing BTMP exhibited improved selectivity and reduced cytotoxicity towards human cells while maintaining high activity against T. vaginalis. This dual action underscores the potential for developing selective therapeutic agents .

- Phosphine Oxides : Research into bisphosphine oxides derived from BTMP revealed their utility as catalysts in organic reactions, which may indirectly suggest their biological relevance through enhanced reactivity with biological substrates .

Data Tables

| Compound | Target Pathogen | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | Trichomonas vaginalis | ~100 | High (low human cytotoxicity) |

| Gold(I)-BTMP Complex | T. vaginalis | ~10 | Moderate |

Propriétés

IUPAC Name |

bis(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXSLXZWWHEDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404639 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-66-7 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the steric hindrance of the aryl substituents in Bis(2,4,6-trimethylphenyl)phosphine oxide compare to other similar phosphine oxides?

A1: The research paper "Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide" [] highlights that the 2,4,6-trimethylphenyl substituents in this compound adopt an "intermediate configuration". This means their steric bulk falls between less hindered structures like diphenylphosphine oxide and more congested examples like bis(2,4,6-tri-tert-butylphenyl)phosphine oxide. The crystal structure analysis confirms this, demonstrating how steric bulk directly influences the molecule's overall shape.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.